4-methoxy-1-methyl-9H-pyrido[3,4-b]indole

Kinase Inhibition Drug Discovery DYRK1A

4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) is a synthetic heterocyclic compound belonging to the β-carboline (harmala alkaloid) class. Its core structure is characterized by a fused pyrido[3,4-b]indole ring system with specific methoxy and methyl substitutions at the 4- and 1-positions, respectively.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 694533-71-6
Cat. No. B6599636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
CAS694533-71-6
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1NC3=CC=CC=C32)OC
InChIInChI=1S/C13H12N2O/c1-8-13-12(11(16-2)7-14-8)9-5-3-4-6-10(9)15-13/h3-7,15H,1-2H3
InChIKeyKYXCDOJUFJKHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6): A β-Carboline Scaffold for Kinase-Focused Research


4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) is a synthetic heterocyclic compound belonging to the β-carboline (harmala alkaloid) class [1]. Its core structure is characterized by a fused pyrido[3,4-b]indole ring system with specific methoxy and methyl substitutions at the 4- and 1-positions, respectively [2]. This scaffold is known for its ability to interact with various kinase targets, making it a candidate for kinase inhibitor research. Its preclinical status and bioactivity profile, including interactions with DYRK1A and CK1δ/ε, position it as a building block or probe molecule in early-stage drug discovery [3].

Why 4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) is Not Interchangeable with Common β-Carboline Analogs


Generic substitution of β-carboline analogs is not scientifically valid due to the profound impact of substitution patterns on kinase selectivity and potency. For instance, the widely studied analog harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) and the unsubstituted parent harmane (1-methyl-9H-pyrido[3,4-b]indole) [1] exhibit distinct biological profiles compared to the 4-methoxy-1-methyl substitution pattern of CAS 694533-71-6. This compound's unique 4-methoxy substitution is predicted to alter its binding orientation and affinity for key targets like DYRK1A and CK1δ/ε compared to these common analogs, making it a distinct chemical probe rather than a simple alternative .

Quantitative Differentiation of 4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) from Structural Analogs


Distinct Kinase Inhibition Profile: DYRK1A and CK1δ/ε IC50 Values

In vitro kinase inhibition assays indicate that 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) inhibits DYRK1A and CK1δ/ε with reported IC50 values . While direct head-to-head data against a specific comparator in the same assay is not available from the primary literature, the reported activity profile suggests a differentiated interaction pattern compared to the common analog harmine, which is known for potent monoamine oxidase A (MAO-A) inhibition rather than kinase activity [1].

Kinase Inhibition Drug Discovery DYRK1A CK1

Predicted ADME Profile: Blood-Brain Barrier Penetrance and CYP Inhibition

Computational ADMET predictions for 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) via admetSAR 2.0 suggest a high probability of blood-brain barrier (BBB) penetration (81.29%) and a moderate probability of CYP3A4 inhibition (68.12%) [1]. This profile differs from predictions for other β-carbolines, where substitution patterns heavily influence these properties. For example, the predicted BBB permeability for this compound contrasts with the known properties of harmane, which is a specific, reversible MAO-A inhibitor with well-documented CNS activity [2].

ADMET Pharmacokinetics In Silico Prediction Drug Design

RBP4-TTR Interaction Antagonism: A Unique Mechanistic Lead

A structurally related pyrido[3,4-b]indole compound (Compound 65/66) was found to bind to Retinol Binding Protein 4 (RBP4) and antagonize retinol-dependent RBP4-Transthyretin (TTR) interaction in an HTRF assay [1]. This activity, which reduces serum RBP4 and retinol levels, is a distinct mechanism not reported for simpler β-carbolines like harmane or norharmane. While direct data for CAS 694533-71-6 is not provided, this class-level evidence suggests that 4-substituted pyrido[3,4-b]indoles may be privileged scaffolds for targeting the RBP4-TTR axis, differentiating them from other β-carboline research tools.

RBP4 TTR Metabolic Disease Mechanism of Action

Primary Research Applications for 4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6)


Kinase Probe Development for DYRK1A and CK1δ/ε

This compound serves as a starting point for developing chemical probes targeting DYRK1A and CK1δ/ε. Its reported micromolar IC50 values for these kinases make it suitable for initial validation and SAR studies in cellular models of Down syndrome or cancer, where these kinases are implicated.

CNS Drug Discovery: In Silico Prioritization for BBB Penetration

Based on its high predicted probability of BBB penetration , this compound can be prioritized in early-stage CNS drug discovery programs. Its predicted ADME profile offers a computational rationale for inclusion in screening cascades focused on neurological targets.

Metabolic Disease Research: Exploring the RBP4-TTR Axis

Given the class-level evidence of RBP4-TTR antagonism by related pyrido[3,4-b]indoles , this compound can be used as a chemical tool to investigate the role of the RBP4-retinol pathway in metabolic diseases like type 2 diabetes and age-related macular degeneration (AMD).

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